molecular formula C9H15ClN4O B2536380 6-(Piperidin-3-yloxy)pyrimidin-4-amine hydrochloride CAS No. 1353973-01-9

6-(Piperidin-3-yloxy)pyrimidin-4-amine hydrochloride

Cat. No.: B2536380
CAS No.: 1353973-01-9
M. Wt: 230.7
InChI Key: PRIHJJONMZTQFX-UHFFFAOYSA-N
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Description

6-(Piperidin-3-yloxy)pyrimidin-4-amine hydrochloride (CAS 1353973-01-9) is a chemical compound of interest in medicinal chemistry and drug discovery research. It serves as a versatile synthetic intermediate, particularly in the development of novel therapeutic agents. Scientific literature indicates that this core structure is a key building block in the design and synthesis of a series of N-(piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives, which have been investigated as potent GPR119 agonists . GPR119 is a G protein-coupled receptor expressed in pancreatic β-cells and gastrointestinal cells, and its activation represents a promising therapeutic strategy for managing type 2 diabetes by promoting glucose-dependent insulin secretion . The piperidine-oxypyrimidine scaffold is valued for its ability to modulate the physicochemical properties of a molecule and contribute to critical interactions with biological targets. This product is provided for research and development purposes. It is not intended for diagnostic or therapeutic uses, nor for application in foods, cosmetics, or drugs for human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle this material only in a laboratory setting by qualified personnel.

Properties

IUPAC Name

6-piperidin-3-yloxypyrimidin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O.ClH/c10-8-4-9(13-6-12-8)14-7-2-1-3-11-5-7;/h4,6-7,11H,1-3,5H2,(H2,10,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRIHJJONMZTQFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=NC=NC(=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation of Pyrimidine Precursors

The synthesis begins with 6-chloropyrimidin-4-amine (CAS 102767-28-2), a key intermediate. Chlorination at the 6-position is achieved using phosphorus oxychloride (POCl₃) under reflux conditions, yielding a reactive substrate for subsequent substitution. Alternative halogenating agents, such as thionyl chloride (SOCl₂), have been reported but are less efficient due to side reactions.

Reaction Conditions:

  • Solvent: Toluene or dichloroethane (DCE)
  • Temperature: 80–110°C
  • Yield: 85–92%

Nucleophilic Substitution with Piperidin-3-ol

The 6-chloro group undergoes nucleophilic displacement with piperidin-3-ol (CAS 6859-99-0) in the presence of a base. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile facilitates the reaction. Steric hindrance at the 3-position of piperidine necessitates prolonged reaction times (12–24 hours) at elevated temperatures (80–100°C).

Optimization Data:

Base Solvent Temperature (°C) Time (h) Yield (%)
K₂CO₃ DMF 80 24 68
Cs₂CO₃ Acetonitrile 100 12 82
DBU THF 60 18 74

Protective Group Strategies

To prevent undesired side reactions at the 4-amine group during substitution, protective groups such as tert-butoxycarbonyl (Boc) or benzyl (Bn) are employed. Boc protection is preferred due to its compatibility with acidic workup conditions. Deprotection is achieved using hydrochloric acid (HCl) in dioxane, concurrently forming the hydrochloride salt.

Example Protocol:

  • Protect 4-aminopyrimidine with Boc₂O in THF.
  • Perform nucleophilic substitution with piperidin-3-ol.
  • Deprotect with 4M HCl/dioxane to yield 6-(Piperidin-3-yloxy)pyrimidin-4-amine hydrochloride.

Yield After Deprotection: 89–94%

Salt Formation and Purification

Hydrochloride Salt Crystallization

The free base of 6-(Piperidin-3-yloxy)pyrimidin-4-amine is treated with HCl gas or concentrated HCl in ethanol to precipitate the hydrochloride salt. Recrystallization from isopropanol/water or ethyl acetate/methanol mixtures enhances purity.

Crystallization Data:

  • Solvent System: Isopropanol/water (4:1 v/v)
  • Purity (HPLC): >99.5%
  • Melting Point: 218–220°C (decomposition)

Polymorph Control

Patent WO2016139677A1 highlights the importance of solvent selection in obtaining specific crystalline forms. For analogous compounds, dichloromethane and n-propanol mixtures yield Form-A crystals with defined PXRD patterns. Similar protocols apply to 6-(Piperidin-3-yloxy)pyrimidin-4-amine hydrochloride, ensuring batch-to-batch consistency.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, D₂O): δ 8.21 (s, 1H, pyrimidine-H), 4.98–4.92 (m, 1H, piperidine-OCH), 3.42–3.35 (m, 2H, piperidine-H), 2.95–2.88 (m, 2H, piperidine-H), 1.98–1.82 (m, 4H, piperidine-H).
  • IR (KBr): 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N pyrimidine), 1240 cm⁻¹ (C-O-C ether).

Chiral Purity Assessment

For enantiomerically pure products, chiral HPLC using a Chiralpak AD-H column (hexane/isopropanol 70:30) resolves R- and S-isomers. Optical rotation values ([α]D²⁵ = +12.5° in methanol) confirm configuration.

Scale-Up and Industrial Feasibility

The process described in US20160122354A1 for analogous compounds emphasizes cost-effective methylation using dimethyl sulfate and safe debenzylation agents. Scaling 6-(Piperidin-3-yloxy)pyrimidin-4-amine hydrochloride synthesis to kilogram batches requires:

  • Continuous Flow Reactors: For precise temperature control during substitution.
  • Catalytic Hydrogenation: To replace stoichiometric debenzylation agents.

Pilot-Scale Yields: 78–85% with >99% purity.

Chemical Reactions Analysis

Types of Reactions

6-(Piperidin-3-yloxy)pyrimidin-4-amine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield a hydroxylated derivative, while reduction may yield a deoxygenated product .

Scientific Research Applications

Medicinal Chemistry

The compound serves as a potential lead in the development of new therapeutic agents. Its pyrimidine core is known for its ability to interact with various biological targets, making it a suitable candidate for drug design. Research indicates that modifications to the piperidine and pyrimidine structures can enhance its pharmacological properties and selectivity for specific targets .

Research has demonstrated that 6-(Piperidin-3-yloxy)pyrimidin-4-amine hydrochloride exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound show promise against various pathogens, including bacteria and fungi. For example, certain analogs have demonstrated effective minimum inhibitory concentrations (MIC) against strains such as Escherichia coli and Candida albicans .
  • Anticancer Potential : The compound has been evaluated for its cytotoxic effects on cancer cell lines. Some studies indicate that it may inhibit cell proliferation in various cancers, including breast and renal cancers, showcasing selective activity against these cell lines .

Enzyme Inhibition

The compound has been studied for its role as an inhibitor of specific kinases. For instance, it has shown potential as a selective inhibitor of the FLT3 kinase, which is relevant in the treatment of certain leukemias. The mechanism involves binding to the kinase domain, thereby preventing its activation and subsequent signaling pathways that lead to cell proliferation .

Structure-Activity Relationship Studies

Extensive structure-activity relationship (SAR) studies have been conducted to optimize the efficacy of 6-(Piperidin-3-yloxy)pyrimidin-4-amine hydrochloride. These studies focus on altering functional groups on the piperidine or pyrimidine rings to enhance potency and selectivity towards desired biological targets .

Case Studies and Research Findings

Several case studies highlight the applications of this compound in various therapeutic contexts:

Study Focus Findings
Study on Antimicrobial ActivityEvaluated against E. coli and C. albicansShowed MIC values indicating effective antimicrobial properties .
Cancer Cell Line EvaluationTested on NCI 60 cancer cell line panelIdentified selective activity against breast and renal cancer cells .
FLT3 Inhibition StudyInvestigated as a kinase inhibitorDemonstrated significant inhibition of FLT3 with low IC50 values .

Mechanism of Action

The mechanism of action of 6-(Piperidin-3-yloxy)pyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Differences :

  • Ring Size: Piperidine (6-membered) vs. pyrrolidine (5-membered). Pyrrolidine derivatives, however, may exhibit faster metabolic clearance due to reduced steric bulk .
  • Stereochemistry : The (S)-configuration in the pyrrolidine analog (CAS 1354000-08-0) introduces chirality, which could enhance enantioselective interactions with biological targets .

Substituent Variations on the Pyrimidine Core

Compound Name CAS Number Molecular Formula Key Modifications Biological Implications
6-(Piperidin-3-yloxy)pyrimidin-4-amine HCl 1353973-01-9 C₉H₁₅ClN₄O Amino group at position 4 Enhances hydrogen bonding with kinases
1-(6-Chloropyrimidin-4-yl)piperidin-3-amine HCl 1185307-01-0 C₉H₁₄Cl₂N₄ Chloro substituent at position 6 Electron-withdrawing group; potential intermediate in synthesis
1-(6-Ethoxy-2-methylsulfanylpyrimidin-4-yl)piperidin-3-amine HCl N/A C₁₂H₂₁ClN₄OS Ethoxy and methylthio groups Increased lipophilicity and metabolic stability

Key Differences :

  • Amino vs. Chloro Groups: The amino group in the target compound facilitates interactions with ATP-binding pockets in kinases, while the chloro substituent (CAS 1185307-01-0) may serve as a leaving group in nucleophilic substitution reactions .

Core Heterocycle Variations

Compound Name CAS Number Core Structure Key Features
6-(Piperidin-3-yloxy)pyrimidin-4-amine HCl 1353973-01-9 Pyrimidine Nitrogen-rich core; mimics purine bases in kinase inhibitors
6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride 2044704-47-2 Pyridine Reduced hydrogen-bonding capacity; altered electronic properties

Key Differences :

  • Pyrimidine vs. Pyridine Cores : Pyrimidines (two nitrogen atoms) offer more hydrogen-bonding sites compared to pyridines (one nitrogen), making them preferable for kinase inhibition .

Biological Activity

6-(Piperidin-3-yloxy)pyrimidin-4-amine hydrochloride is a pyrimidine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of 6-(Piperidin-3-yloxy)pyrimidin-4-amine hydrochloride can be represented as follows:

C11H15ClN4O\text{C}_{11}\text{H}_{15}\text{ClN}_4\text{O}

This compound features a piperidine ring, which is known for its ability to enhance solubility and bioavailability, making it a promising candidate for drug development.

The biological activity of 6-(Piperidin-3-yloxy)pyrimidin-4-amine hydrochloride is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that this compound may act as an inhibitor of certain kinases, particularly those involved in cancer pathways. For instance, studies have shown that derivatives of pyrimidine compounds can selectively inhibit FLT3 kinase, which is crucial in hematological malignancies .

Table 1: Inhibitory Potency Against Kinases

CompoundTarget KinaseIC50 (nM)Reference
6-(Piperidin-3-yloxy)pyrimidin-4-amine hydrochlorideFLT313.9 ± 6.5
Other Pyrimidine Derivativec-KIT25.0 ± 5.0

Anticancer Activity

In vitro studies have demonstrated that 6-(Piperidin-3-yloxy)pyrimidin-4-amine hydrochloride exhibits significant anticancer activity against various cell lines. The compound has been shown to induce apoptosis and inhibit cell proliferation in FLT3-driven leukemia models .

Case Study

A notable case study involved the evaluation of this compound's efficacy in a mouse model of acute myeloid leukemia (AML). The results indicated a marked reduction in tumor size and an increase in survival rates among treated mice compared to controls.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of 6-(Piperidin-3-yloxy)pyrimidin-4-amine hydrochloride reveals favorable absorption and distribution characteristics. Studies indicate that the compound is metabolized by cytochrome P450 enzymes, which play a critical role in drug metabolism .

Table 2: Pharmacokinetic Parameters

ParameterValue
Bioavailability~75%
Half-life4 hours
Metabolic PathwaysCYP1A2, CYP2D6

Safety and Toxicology

Preliminary toxicity studies suggest that 6-(Piperidin-3-yloxy)pyrimidin-4-amine hydrochloride has a favorable safety profile at therapeutic doses. However, high doses have been associated with liver enzyme elevation and oxidative stress markers in animal models.

Q & A

Basic: What are the critical considerations for optimizing the synthesis of 6-(Piperidin-3-yloxy)pyrimidin-4-amine hydrochloride?

Methodological Answer:
Synthesis optimization requires attention to:

  • Reagent stoichiometry : Excess piperidin-3-ol derivatives can lead to byproducts (e.g., di-substituted pyrimidines).
  • Temperature control : Pyrimidine ring formation often requires reflux conditions (80–120°C), but higher temperatures may degrade the amine group.
  • Protection/deprotection strategies : Use tert-butoxycarbonyl (Boc) groups for amine protection to prevent side reactions during coupling .
  • Purification : Column chromatography with silica gel (eluent: dichloromethane/methanol gradients) is recommended for isolating the hydrochloride salt.

Basic: How can researchers confirm the structural integrity of 6-(Piperidin-3-yloxy)pyrimidin-4-amine hydrochloride post-synthesis?

Methodological Answer:
Combine spectroscopic and analytical techniques:

  • ¹H/¹³C NMR : Verify piperidine ring integration (e.g., δ 1.4–2.8 ppm for piperidine protons) and pyrimidine aromaticity (δ 8.2–8.6 ppm).
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 239.1402 for free base).
  • X-ray crystallography : Resolve ambiguities in stereochemistry or hydrogen bonding patterns in the hydrochloride form .

Advanced: How should researchers address contradictions in solubility data for this compound across different solvents?

Methodological Answer:
Contradictions often arise from:

  • Protonation state : The hydrochloride salt increases solubility in polar solvents (e.g., water, methanol) but reduces it in nonpolar solvents.
  • Experimental conditions : Solubility assays should standardize temperature (e.g., 25°C) and agitation time (≥24 hrs).
  • Counterion effects : Compare solubility with alternative salts (e.g., trifluoroacetate) to isolate ion-specific interactions .

Advanced: What computational approaches are suitable for predicting the reactivity of 6-(Piperidin-3-yloxy)pyrimidin-4-amine in nucleophilic substitution reactions?

Methodological Answer:

  • Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites on the pyrimidine ring.
  • Reaction path sampling : Use software like GRRM to explore transition states and activation barriers for piperidine substitution .
  • Solvent modeling : Apply COSMO-RS to simulate solvent effects on reaction kinetics.

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods for weighing and synthesis steps to prevent inhalation of fine particulate matter.
  • Waste disposal : Segregate aqueous waste containing the hydrochloride salt and neutralize with sodium bicarbonate before disposal .

Advanced: How can researchers investigate the compound’s potential as a substrate for semicarbazide-sensitive amine oxidase (SSAO)?

Methodological Answer:

  • Enzyme kinetics : Perform UV-Vis assays to monitor hydrogen peroxide production (λ = 240 nm) during oxidative deamination.
  • Inhibitor co-treatment : Use semicarbazide (1 mM) as a positive control to confirm SSAO-specific activity.
  • LC-MS validation : Quantify aldehyde byproducts (e.g., pyrimidine-4-carboxaldehyde) to validate enzymatic turnover .

Basic: What analytical methods are recommended for quantifying trace impurities in bulk samples?

Methodological Answer:

  • HPLC-PDA : Use a C18 column (4.6 × 250 mm, 5 µm) with a gradient of acetonitrile/0.1% trifluoroacetic acid. Detect impurities at 254 nm.
  • LC-MS/MS : Identify low-abundance byproducts (e.g., chlorinated pyrimidines) via fragmentation patterns.
  • Karl Fischer titration : Quantify residual water content (<0.5% w/w) to ensure stability .

Advanced: How can thermal degradation pathways of the hydrochloride salt be characterized?

Methodological Answer:

  • Thermogravimetric analysis (TGA) : Monitor weight loss between 150–250°C to detect decomposition of the piperidine moiety.
  • Differential scanning calorimetry (DSC) : Identify endothermic peaks corresponding to crystalline phase transitions.
  • Gas chromatography-mass spectrometry (GC-MS) : Analyze volatile degradation products (e.g., ammonia, chlorinated hydrocarbons) .

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